S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate: is a chemical compound with a complex structure that includes a cyclohexene ring substituted with phenyl groups and a butyl thioester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with butyl thiol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The phenyl groups and the butyl thioester moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution or thiol-ester exchange.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or nucleophiles like amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl or butyl thioester derivatives.
Scientific Research Applications
Chemistry: S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thioesters. It may also serve as a model compound in studying the metabolism of similar thioester-containing molecules.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The thioester moiety can undergo hydrolysis, releasing the active carboxylic acid and butyl thiol, which can then participate in further biochemical reactions. The phenyl groups may also play a role in stabilizing interactions with target proteins or other biomolecules.
Comparison with Similar Compounds
S-butyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with an ester instead of a thioester.
S-butyl 3,4-diphenylcyclohex-3-ene-1-carbamide: Contains an amide group instead of a thioester.
S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioamide: Similar structure with a thioamide group.
Uniqueness: S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is unique due to its thioester functionality, which imparts distinct chemical reactivity and biological activity compared to its ester or amide analogs. The presence of the cyclohexene ring and phenyl groups further enhances its versatility in various applications.
Properties
CAS No. |
62544-14-3 |
---|---|
Molecular Formula |
C23H26OS |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate |
InChI |
InChI=1S/C23H26OS/c1-2-3-16-25-23(24)20-14-15-21(18-10-6-4-7-11-18)22(17-20)19-12-8-5-9-13-19/h4-13,20H,2-3,14-17H2,1H3 |
InChI Key |
IGFBYRVDERXIBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.